2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride
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Overview
Description
2-(Diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide hydrochloride is a synthetic compound that belongs to the class of bicyclic amides This compound is characterized by its unique bicyclic structure, which includes a 2-oxabicyclo[211]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized using photochemistry, specifically through [2 + 2] cycloaddition reactions.
Introduction of Functional Groups: The diethylamino group and the acetamide moiety are introduced through subsequent derivatization reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced compounds. Substitution reactions can result in a wide range of derivatives with different substituents.
Scientific Research Applications
2-(Diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and new chemical entities.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its structural features allow for the exploration of its binding affinity and specificity towards different biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties and therapeutic potential. Its bicyclic structure may contribute to its activity as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The diethylamino group and acetamide moiety may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: Compounds with similar bicyclic structures, such as bicyclo[2.1.1]hexane derivatives, share some structural features with 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride.
Oxabicyclo Compounds: Other oxabicyclo compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives, also exhibit similar bicyclic frameworks and can be compared in terms of their chemical properties and applications.
Uniqueness
The uniqueness of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide hydrochloride lies in its specific combination of functional groups and bicyclic structure
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
2-(diethylamino)-N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-5-15(6-2)7-11(16)14-13-8-12(4,9-13)17-10(13)3;/h10H,5-9H2,1-4H3,(H,14,16);1H |
InChI Key |
VIVTXCCTZZBERG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC12CC(C1)(OC2C)C.Cl |
Origin of Product |
United States |
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